Regioselectivity in Electrophilic Bromination: Meta-Isomer Forms in Trace Amounts
Electrophilic bromination of ethylbenzene using FeBr₃ as a catalyst yields a product mixture dominated by the ortho- and para-bromoethylbenzene isomers. The meta-isomer, 1-bromo-3-ethylbenzene, is produced in only trace amounts (<1%), whereas the ortho- and para-isomers account for approximately 38% and 62% of the product mixture, respectively [1]. This stark difference in direct synthetic accessibility necessitates alternative, multi-step synthetic strategies to obtain the pure meta-isomer in meaningful quantities [2].
| Evidence Dimension | Isomer distribution in direct electrophilic bromination of ethylbenzene |
|---|---|
| Target Compound Data | <1% (trace) |
| Comparator Or Baseline | ortho-Bromoethylbenzene: 38%; para-Bromoethylbenzene: 62% |
| Quantified Difference | Meta-isomer yield is >37 percentage points lower than ortho-isomer; >61 percentage points lower than para-isomer. |
| Conditions | Electrophilic aromatic substitution of ethylbenzene with bromine and FeBr₃ catalyst |
Why This Matters
Procurement of high-purity 1-bromo-3-ethylbenzene requires dedicated synthetic routes rather than simple separation from isomer mixtures, directly impacting supply chain considerations and cost.
- [1] Khi cho ethylbenzene phản ứng với bromine khan, xúc tác FeBr3 thu được hỗn hợp 3 sản phẩm thế. Vietjack, 2024. View Source
- [2] Understanding the Synthesis and Properties of 1-Bromo-3-ethylbenzene. NBInno, 2025. View Source
